molecular formula C22H19BrN4OS B2722789 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 1114915-42-2

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine

Cat. No.: B2722789
CAS No.: 1114915-42-2
M. Wt: 467.39
InChI Key: JZEXOQFYWPURLB-UHFFFAOYSA-N
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Description

The compound “3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine” is a chemical compound with the molecular formula C19H13BrN4OS .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H13BrN4OS. It has an average mass of 425.302 Da and a mono-isotopic mass of 423.999329 Da .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has focused on the synthesis of novel heterocyclic compounds, including those with sulfonamido moieties, aimed at developing new antibacterial and antimicrobial agents. For example, Azab et al. (2013) reported on the synthesis of heterocyclic compounds suitable for use as antibacterial agents, revealing high activities in several synthesized compounds (Azab, Youssef, & El‐Bordany, 2013). Similarly, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial applications, with several compounds showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis of Heterocyclic Compounds for Varied Biological Activities

Several studies have demonstrated the synthesis of heterocyclic compounds for varied biological activities. For instance, Albratty et al. (2019) aimed at producing 1,3,4-oxadiazole derivatives with potential antiviral activity, showcasing the synthesis of compounds with specific reactions leading to various derivatives with promising antiviral activities (Albratty, El-Sharkawy, & Alhazmi, 2019). Additionally, Abbas et al. (2016) explored the synthesis of aromatic sulfonamide derivatives as anti-inflammatory and analgesic agents, demonstrating the potential of these compounds in pharmacological evaluations (Abbas et al., 2016).

Herbicidal Activities

The synthesis of pyridazine derivatives has also been explored for their herbicidal activities. Xu et al. (2012) synthesized novel pyridazine derivatives with significant herbicidal activities, demonstrating the importance of specific substituents for achieving high activity (Xu et al., 2012).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities observed in similar compounds, it could be interesting to investigate its potential as a pharmaceutical agent .

Properties

IUPAC Name

3-(2-bromophenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4OS/c1-14(2)15-7-9-16(10-8-15)19-11-12-21(26-25-19)29-13-20-24-22(27-28-20)17-5-3-4-6-18(17)23/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEXOQFYWPURLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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